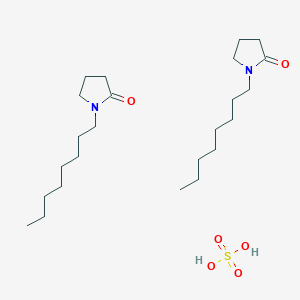
1-Octylpyrrolidin-2-one;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octylpyrrolidin-2-one, also known as 1-octyl-2-pyrrolidone or N-octyl-2-pyrrolidone, is a member of the N-alkylpyrrolidin-2-one group. This compound is known for its surfactant properties due to the combination of a non-polar alkyl chain with a hydrophilic pyrrolidin-2-one head. It is slightly soluble in water and possesses both chemical and thermal stability . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octylpyrrolidin-2-one can be synthesized through the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for 1-octylpyrrolidin-2-one typically involve the use of non-ionic surfactants and other chemical intermediates. The compound is applied as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized by bacterial pairs isolated from river water and soil, leading to the formation of aliphatic carboxylic acid .
Common Reagents and Conditions: Common reagents used in the reactions of 1-octylpyrrolidin-2-one include oxidizing agents and bacterial strains capable of degrading the compound. The conditions for these reactions often involve aqueous environments and specific temperature and pH ranges .
Major Products Formed: The major products formed from the reactions of 1-octylpyrrolidin-2-one include 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is produced as a result of partial degradation and concurrent oxidation of the terminal carbon atom of the remaining chain .
Wissenschaftliche Forschungsanwendungen
1-Octylpyrrolidin-2-one has a wide range of scientific research applications. It is used as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery. Additionally, it is a component of some pesticides and a cotton defoliant . The compound’s antibacterial properties make it useful in environmental science and pollution research, particularly in the study of bacterial degradation .
Wirkmechanismus
The mechanism of action of 1-octylpyrrolidin-2-one involves its interaction with bacterial strains that can degrade the compound. The degradation process is initiated by octane-utilizing bacteria, which oxidize the terminal carbon atom of the octyl chain. The intermediate produced is further degraded by other bacterial members, leading to the complete degradation of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Octylpyrrolidin-2-one is unique due to its combination of surfactant and solvent properties. Similar compounds include other N-alkylpyrrolidin-2-ones, such as N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone. These compounds also possess surfactant properties but differ in their alkyl chain lengths and specific applications .
Eigenschaften
CAS-Nummer |
918666-34-9 |
|---|---|
Molekularformel |
C24H48N2O6S |
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
1-octylpyrrolidin-2-one;sulfuric acid |
InChI |
InChI=1S/2C12H23NO.H2O4S/c2*1-2-3-4-5-6-7-10-13-11-8-9-12(13)14;1-5(2,3)4/h2*2-11H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
XJFIONYRDLFXQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1CCCC1=O.CCCCCCCCN1CCCC1=O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


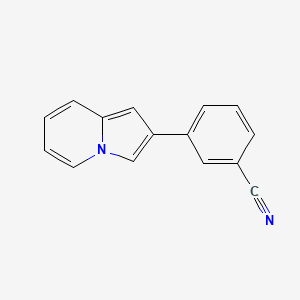
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
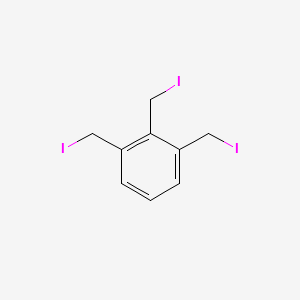
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
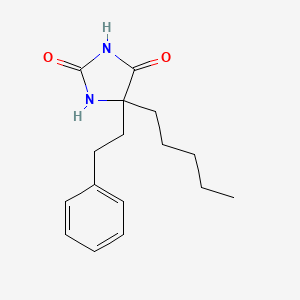
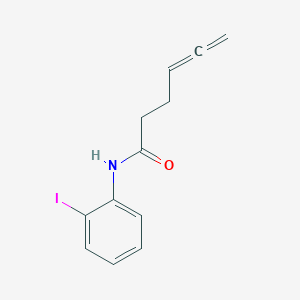

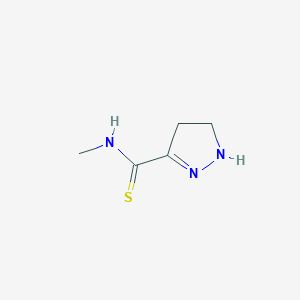
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
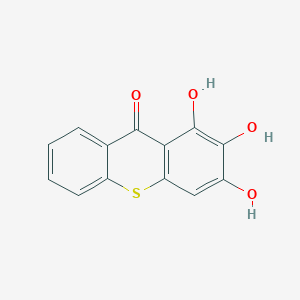
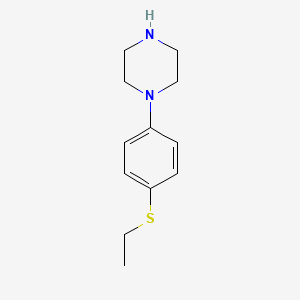
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
